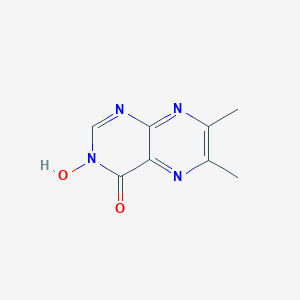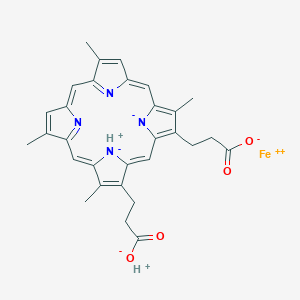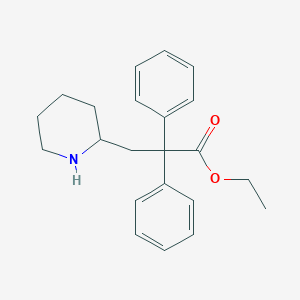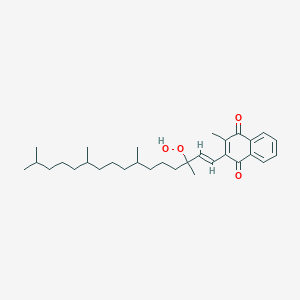
维生素K1-氢过氧化物
描述
K1-Hydroperoxide, also known as K1-Hydroperoxide, is a useful research compound. Its molecular formula is C31H46O4 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound K1-Hydroperoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality K1-Hydroperoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K1-Hydroperoxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
维生素K1及其衍生物的合成
维生素K1-氢过氧化物: 是维生素K1 (叶绿醌)合成的前体,对血液凝固和骨骼健康至关重要。 由于其反应性,它可以进行进一步的化学反应,例如还原或分解,生成维生素K1和相关化合物 .
化妆品中的抗氧化和抗衰老应用
在化妆品行业,维生素K1-氢过氧化物以其抗氧化特性而备受重视。 它有助于防止皮肤氧化损伤,从而有助于抗衰老配方 .
食品添加剂和防腐剂
该化合物在食品工业中用作防腐剂,因为它能够抑制食品氧化,延长保质期并保持营养品质 .
药物治疗潜力
初步研究表明,维生素K1-氢过氧化物可能对癌症和骨质疏松症等疾病具有治疗作用。 然而,需要更多研究来完全了解其机制和潜在益处 .
生物学研究中的研究工具
维生素K1-氢过氧化物用于生物学研究,以研究维生素K在各种生理过程中的作用,包括其参与激活负责止血、骨骼矿化和其他细胞功能的维生素K依赖性蛋白质 .
环境生物修复
研究表明,某些细菌菌株,如不动杆菌属K1,可以适应极端环境条件。 这些菌株已显示出存在诸如ahpC之类的基因,这些基因参与应对氧化应激,并可能与维生素K1-氢过氧化物等化合物相互作用 .
作用机制
Target of Action
K1-Hydroperoxide, also known as Vitamin K1-Hydroperoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . It is indicated in the treatment of coagulation disorders due to faulty formation of these coagulation factors caused by deficiency or interference in the activity of vitamin K .
Mode of Action
The mode of action of K1-Hydroperoxide involves its interaction with its targets and the resulting changes. It acts as a highly reactive oxidizing agent, removing electrons from other reactants during a redox reaction and gaining those electrons to become itself reduced . It can interact with the macromolecular components of microorganisms, such as surface lipids and sugars, amino acids, nucleic acids, and essential enzymes . Its relatively low molecular weight enables it to pass through cell walls/membranes and interact with the internal material of microbial cells .
Biochemical Pathways
The biosynthesis of K1-Hydroperoxide takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of its biosynthesis occurs, at least partially, at the level of key enzymes . It is supposed that scavenging of lipid peroxy radicals and quenching of singlet oxygen are the main functions of tocopherols in photosynthetic organisms .
Pharmacokinetics
The safety, tolerability, pharmacokinetics, and pharmacodynamics of Vitamin K1 formulations, from which K1-Hydroperoxide is derived, are well documented . This makes it primed for clinical application and provides a new strategy for pharmacological control of diseases associated with this mode of cell death .
Result of Action
The molecular and cellular effects of K1-Hydroperoxide’s action involve the formation of tocopherol quinone and its subsequent recycling or degradation . The antioxidant action of tocopherols is related to this process . It is also used as a precursor in the production of vitamin K1, which is an essential nutrient for blood clotting and bone health .
Action Environment
The action, efficacy, and stability of K1-Hydroperoxide can be influenced by environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences is crucial for optimizing its use and effectiveness.
未来方向
属性
IUPAC Name |
2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUNMUCBDSKNC-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15576-39-3 | |
| Record name | Vitamin K1-hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Vitamin K1-hydroperoxide in benzo(alpha)pyrene metabolism according to the research?
A1: The research demonstrates that Vitamin K1-hydroperoxide can act as a cofactor in the enzymatic hydroxylation of benzo(alpha)pyrene (BP) at the 6-position. [] This reaction is catalyzed by soluble rat lung hydroperoxidase. [] The study suggests that Vitamin K1-hydroperoxide is formed through oxidation and then participates in the enzymatic reaction with BP, ultimately leading to the formation of 3,6-BP dione. [] This finding highlights a potential pathway for BP metabolism involving Vitamin K1-hydroperoxide.
Q2: How did the researchers confirm the formation of Vitamin K1-hydroperoxide in their study?
A2: The researchers synthesized Vitamin K1-hydroperoxide and verified its structure using mass spectral analysis. [] Furthermore, they confirmed its involvement in the enzymatic reaction by observing the inhibition of both aryl hydrocarbon hydroxylase activity (responsible for BP hydroxylation) and Vitamin K1-hydroperoxide/hydroperoxidase activity by thiodione (a menadione-glutathione adduct). [] This inhibition suggests a link between Vitamin K1-hydroperoxide formation and BP hydroxylation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


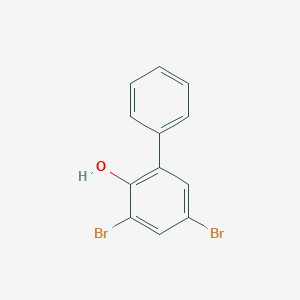
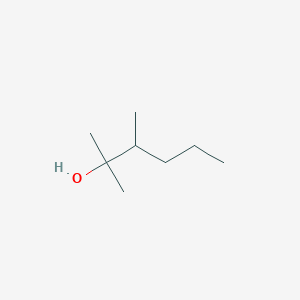

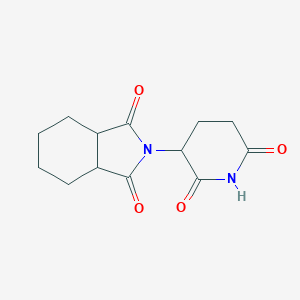
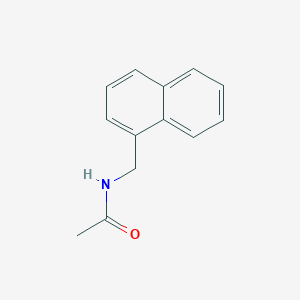
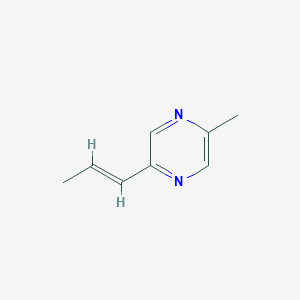
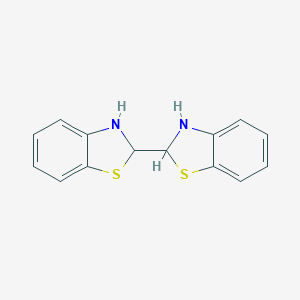

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

